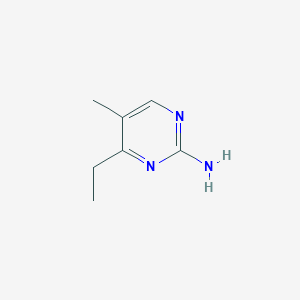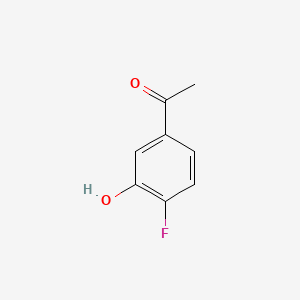
1-(4-Fluoro-3-hydroxyphenyl)ethanone
描述
1-(4-Fluoro-3-hydroxyphenyl)ethanone is a chemical compound with the molecular formula C8H7FO2 and a molecular weight of 154.14 g/mol . It is known for its pharmacological activity, including the ability to induce sleep and muscle relaxation . This compound is also referred to as 4’-Fluoro-3’-hydroxyacetophenone .
作用机制
Target of Action
It has been shown to be cataleptic, with the ability to produce sleep and muscle relaxation . This suggests that it may interact with neurotransmitter systems in the brain, possibly targeting GABA receptors or other neural pathways involved in sleep and relaxation.
Mode of Action
Its cataleptic effects suggest that it may inhibit certain neural pathways, leading to a decrease in motor activity and an increase in sleep
Biochemical Pathways
Given its cataleptic effects, it may influence pathways related to neurotransmission, particularly those involving GABA, a major inhibitory neurotransmitter in the brain .
Pharmacokinetics
Its solubility is reported to be slightly soluble (11 g/L) at 25°C , which could impact its bioavailability
Result of Action
It has been shown to produce sleep and muscle relaxation in experimental settings . This suggests that it may have sedative effects at the cellular level, possibly by inhibiting neural activity.
生化分析
Biochemical Properties
1-(4-Fluoro-3-hydroxyphenyl)ethanone plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been shown to exhibit cataleptic properties, which means it can induce a state of immobility and muscle relaxation . This compound interacts with enzymes involved in the metabolism of neurotransmitters, such as monoamine oxidase, which is responsible for the breakdown of monoamines like serotonin and dopamine. The interaction with these enzymes can modulate the levels of neurotransmitters in the brain, thereby influencing mood and behavior .
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. In neuronal cells, it can influence cell signaling pathways by modulating the activity of neurotransmitter receptors and transporters. This modulation can lead to changes in gene expression and cellular metabolism, ultimately affecting cell function . Additionally, this compound has been shown to induce sleep and muscle relaxation, indicating its potential impact on the central nervous system .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. It has been shown to bind to neurotransmitter receptors, such as the serotonin receptor, and inhibit the activity of enzymes like monoamine oxidase . This inhibition leads to an increase in the levels of neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission. Additionally, this compound can modulate gene expression by influencing transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been observed that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained muscle relaxation and sleep induction, indicating its potential for therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to induce mild muscle relaxation and sleep, while higher doses can lead to more pronounced cataleptic effects . At very high doses, this compound can exhibit toxic effects, including respiratory depression and decreased motor activity . These findings highlight the importance of dosage optimization for potential therapeutic use .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to the metabolism of neurotransmitters. It interacts with enzymes such as monoamine oxidase and catechol-O-methyltransferase, which are involved in the breakdown and methylation of neurotransmitters . These interactions can affect metabolic flux and alter the levels of metabolites in the brain, thereby influencing neurotransmission and behavior .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, it can be transported by organic anion transporters and bind to intracellular proteins, influencing its localization and accumulation .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and the nucleus. Its activity and function can be influenced by post-translational modifications and targeting signals that direct it to specific organelles . For example, phosphorylation of this compound can enhance its binding to nuclear receptors, thereby modulating gene expression and cellular responses .
准备方法
1-(4-Fluoro-3-hydroxyphenyl)ethanone can be synthesized through various methods. One common synthetic route involves the reaction of decanoic acid and 1,2-dichloroethane in the presence of aluminium chloride as a catalyst . This reaction produces the desired compound along with aluminium chloride as a byproduct . Industrial production methods may involve similar reaction conditions but on a larger scale, ensuring the efficient and cost-effective synthesis of the compound.
化学反应分析
1-(4-Fluoro-3-hydroxyphenyl)ethanone undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens . The major products formed from these reactions vary based on the specific conditions and reagents used.
科学研究应用
1-(4-Fluoro-3-hydroxyphenyl)ethanone has several scientific research applications:
相似化合物的比较
1-(4-Fluoro-3-hydroxyphenyl)ethanone can be compared with other similar compounds, such as:
4-(4’-Fluorophenoxy)-2,2’-dimethylbutyrophenone (FPBP): This compound has been used for similar pharmacological purposes.
2-Bromo-1-(4-hydroxy-3,5-diiodophenyl)ethanone: Another compound with similar structural features but different halogen substitutions.
The uniqueness of this compound lies in its specific fluorine and hydroxyl substitutions, which contribute to its distinct pharmacological properties .
属性
IUPAC Name |
1-(4-fluoro-3-hydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2/c1-5(10)6-2-3-7(9)8(11)4-6/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZADRGNQKQFMHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20668883 | |
| Record name | 1-(4-Fluoro-3-hydroxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20668883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
949159-95-9 | |
| Record name | 1-(4-Fluoro-3-hydroxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20668883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-fluoro-3-hydroxyphenyl)ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-Bromophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1439243.png)
![4-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B1439244.png)
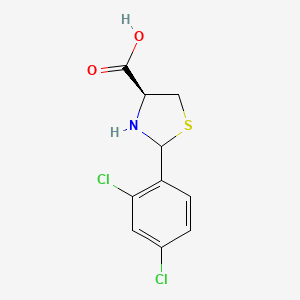
![3-(1,3-Benzothiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine](/img/structure/B1439246.png)
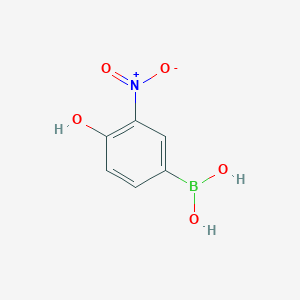
![Dimethyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine hydrochloride](/img/structure/B1439249.png)
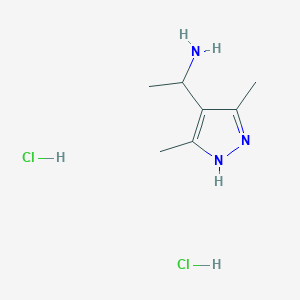
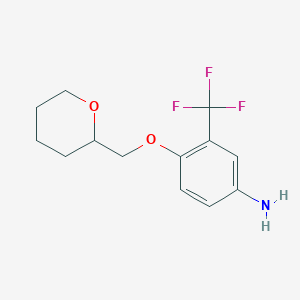
![7-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1439255.png)
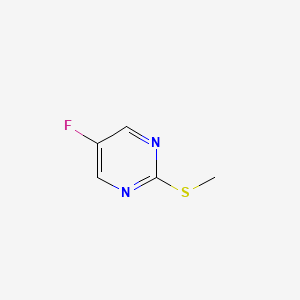
![4H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B1439257.png)
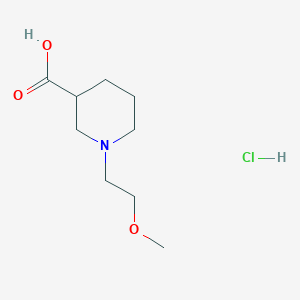
![N-{[1-(2,3-Dihydro-1H-inden-2-YL)piperidin-4-YL]-methyl}-2-methoxyethanamine dihydrochloride](/img/structure/B1439261.png)
